molecular formula C18H17FO3 B1360570 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone CAS No. 898768-00-8

2'-Carboethoxy-3-(4-fluorophenyl)propiophenone

Cat. No.: B1360570
CAS No.: 898768-00-8
M. Wt: 300.3 g/mol
InChI Key: DTMCJPBGKBMXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Carboethoxy-3-(4-fluorophenyl)propiophenone is a chemical compound with the molecular formula C18H17FO3 and a molecular weight of 300.33 g/mol. It is also known by its IUPAC name, ethyl 2-[3-(4-fluorophenyl)propanoyl]benzoate. This compound is characterized by the presence of a fluorophenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Carboethoxy-3-(4-fluorophenyl)propiophenone typically involves the esterification of 2-(3-(4-fluorophenyl)propanoyl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2’-Carboethoxy-3-(4-fluorophenyl)propiophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product.

Chemical Reactions Analysis

Types of Reactions

2’-Carboethoxy-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2’-Carboethoxy-3-(4-fluorophenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Carboethoxy-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The fluorophenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Carboethoxy-3-(4-chlorophenyl)propiophenone
  • 2’-Carboethoxy-3-(4-bromophenyl)propiophenone
  • 2’-Carboethoxy-3-(4-methylphenyl)propiophenone

Uniqueness

2’-Carboethoxy-3-(4-fluorophenyl)propiophenone is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom imparts distinct electronic properties, making the compound more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)propanoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO3/c1-2-22-18(21)16-6-4-3-5-15(16)17(20)12-9-13-7-10-14(19)11-8-13/h3-8,10-11H,2,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMCJPBGKBMXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644569
Record name Ethyl 2-[3-(4-fluorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-00-8
Record name Ethyl 2-[3-(4-fluorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.